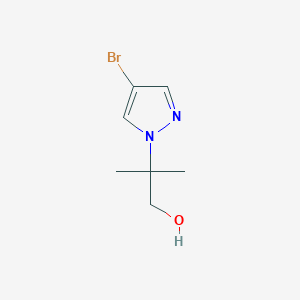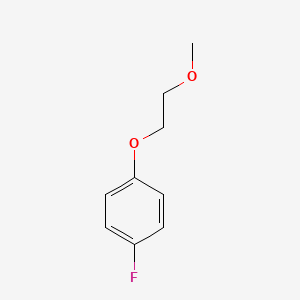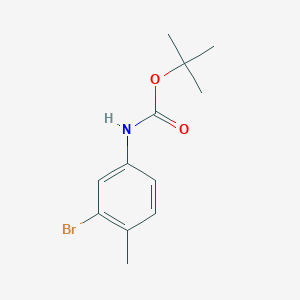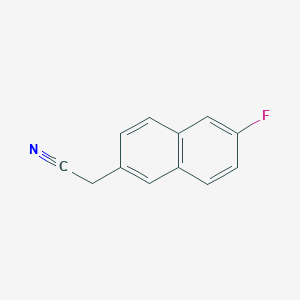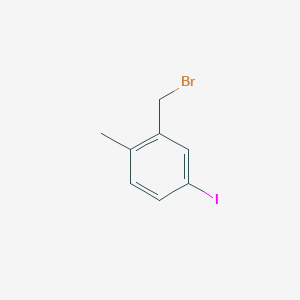
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Descripción general
Descripción
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 197.62 . The compound’s InChI code is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives, including those related to 1-(6-chloropyridin-3-YL)cyclopropanecarboxylic acid, have been utilized in the synthesis of bioactive compounds. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas have shown promising herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Crystal Structure and Computational Study
Research into pyrazole derivatives of 1-(6-chloro-pyridin-2-yl) has included synthesis, crystal structure analysis, and computational studies. These investigations have helped in understanding the stability and formation of various compounds (Shen, Huang, Diao, & Lei, 2012).
Alzheimer's Disease Research
Compounds structurally related to this compound have been evaluated for their potential in treating Alzheimer's disease. For example, CHF5074, a γ-secretase modulator, showed efficacy in reducing brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's (Imbimbo et al., 2009).
Peptide Synthesis and Modelling
Research has been conducted on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. These studies contribute to the understanding of peptide structure and potential applications in various fields (Abele, Seiler, & Seebach, 1999).
Metabolism Studies
Derivatives of cyclopropanecarboxylic acid have been studied for their effects on carbohydrate and lipid metabolism. This research provides insights into biochemical pathways and potential therapeutic applications (Herling et al., 1999).
Anti-Cancer Activity
Novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl) derivatives have been synthesized and evaluated for their anti-cancer activity. These compounds have shown promise in inducing apoptosis in cancer cell lines (Qiao et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKQXKFPFVZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731278 | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854267-90-6 | |
| Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854267-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)

![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
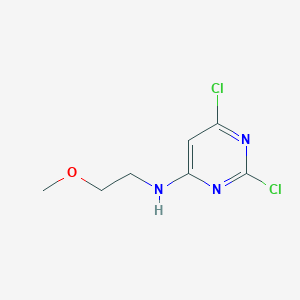
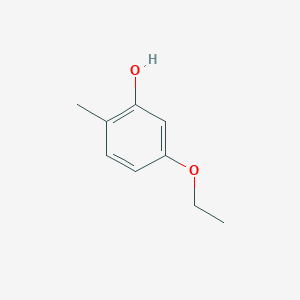
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
